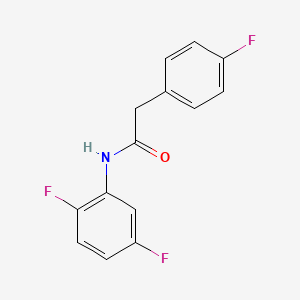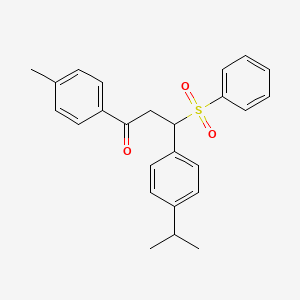
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as IPPP and is a ketone derivative of benzene. It has a molecular formula of C24H24O3S and a molecular weight of 400.52 g/mol.
Mecanismo De Acción
The mechanism of action of IPPP is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to changes in cellular processes.
Biochemical and physiological effects:
IPPP has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IPPP in lab experiments include its high yield synthesis, its potential applications in a wide range of research areas, and its relatively low cost. However, the limitations of using IPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of IPPP.
2. The potential applications of IPPP as a photosensitizer in photodynamic therapy should be explored further.
3. The use of IPPP as a fluorescent probe for the detection of certain molecules in biological systems should be investigated.
4. The potential applications of IPPP as a ligand in coordination chemistry should be explored further.
5. The toxicity of IPPP should be further investigated to determine its safety for use in scientific research.
Métodos De Síntesis
The synthesis of IPPP involves the reaction of acetone, 4-isopropylbenzaldehyde, 4-methylbenzaldehyde, and phenylsulfonyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and results in the formation of IPPP with a high yield.
Aplicaciones Científicas De Investigación
IPPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including:
1. As a reagent in organic synthesis: IPPP can be used as a reagent in organic synthesis to form new compounds.
2. As a fluorescent probe: IPPP has been used as a fluorescent probe to detect the presence of certain molecules in biological systems.
3. As a photosensitizer: IPPP has been found to have potential applications as a photosensitizer in photodynamic therapy.
4. As a ligand: IPPP can be used as a ligand in coordination chemistry to form metal complexes.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3S/c1-18(2)20-13-15-22(16-14-20)25(29(27,28)23-7-5-4-6-8-23)17-24(26)21-11-9-19(3)10-12-21/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMYCSVFJFIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)


![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
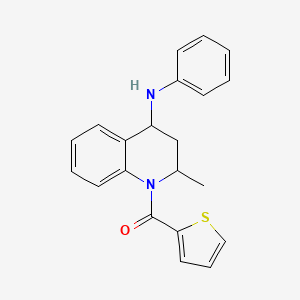
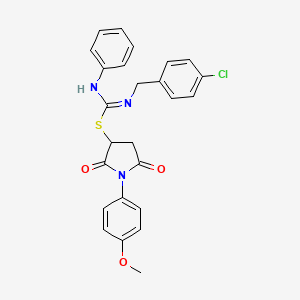
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)
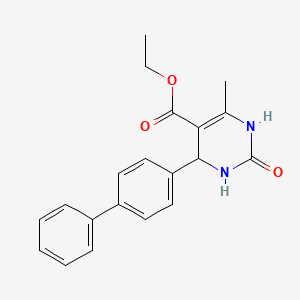
![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)

